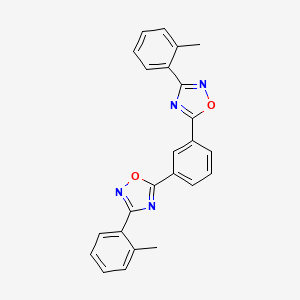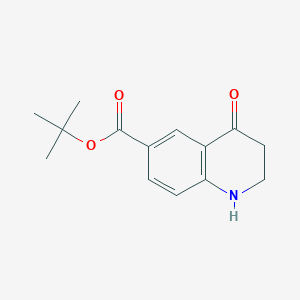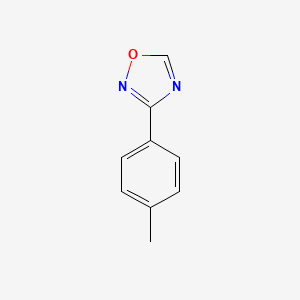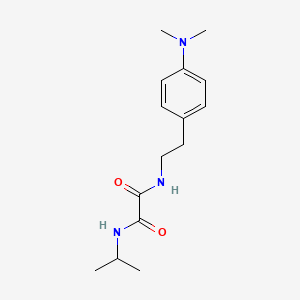
2-(4-oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While specific synthesis methods for “2-(4-oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide” are not available, a related compound, 4-(2-methyl-4-oxoquinazolin-3(4H)-yl) benzoic acid, was synthesized by acetylation of anthranilic acid with acetic anhydride followed by ring closure. The resulting compound was then treated with thionyl chloride to produce the corresponding acid chloride, which was reacted with different hydroxylic compounds to produce the corresponding esters .Scientific Research Applications
Antitumor Activity
A study described the synthesis and evaluation of a series of 3-benzyl-substituted-4(3H)-quinazolinones for their in vitro antitumor activity. Some derivatives demonstrated significant broad-spectrum antitumor activity, being more potent than the control, 5-FU. Molecular docking studies further supported their potential as antitumor agents through inhibition mechanisms similar to known drugs like erlotinib and PLX4032 (Ibrahim A. Al-Suwaidan et al., 2016).
Antibacterial Activity
Research on 6-bromo-oxoquinazoline derivatives, including structures similar to the specified compound, highlighted their significant pharmacological importance, including antibacterial activities. These derivatives were synthesized, characterized, and found to have notable anti-bacterial activity compared to standard treatments (Ch. Rajveer et al., 2010).
Analgesic and Anti-inflammatory Activities
Another study focused on quinazolinyl acetamides and investigated their analgesic and anti-inflammatory activities. Compounds synthesized showed promising results in both analgesic and anti-inflammatory tests, with one compound (V9) being identified as particularly potent compared to diclofenac sodium, a standard reference drug (V. Alagarsamy et al., 2015).
Antimicrobial Agents
The synthesis and characterization of new quinazolines as potential antimicrobial agents were also reported. These compounds were screened against various bacterial and fungal strains, showing effective antimicrobial properties that highlight the therapeutic potential of quinazolinone derivatives in treating infections (N. Desai et al., 2007).
Radiomodulatory Effects
A particular study identified quinazolinone derivatives as potent NQO1 inducers in vitro, which could reduce the damaging effects of gamma radiation. This suggests a potential application in developing radioprotective agents for use in radiological emergencies or during radiation therapy (A. M. Soliman et al., 2020).
properties
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-[(2-thiophen-3-ylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c25-20(12-24-14-23-19-8-4-3-7-18(19)21(24)26)22-11-15-5-1-2-6-17(15)16-9-10-27-13-16/h1-10,13-14H,11-12H2,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFDTLKXIGOOCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C=NC3=CC=CC=C3C2=O)C4=CSC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-oxoquinazolin-3(4H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2356503.png)
![2,3,5,6-tetramethyl-N-[4-(1-pyrrolidinylcarbonyl)benzyl]benzenesulfonamide](/img/structure/B2356506.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2356507.png)





![(1R,5S)-8-((3-methoxyphenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2356517.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2356518.png)



![N-(cyanomethyl)-5-[(2,6-dichlorophenoxy)methyl]-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2356525.png)